(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid
Description
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative characterized by a rigid, four-membered cyclobutane ring substituted with two methyl groups at the 2-position, a carboxylic acid group at the 1-position, and a hydroxyiminoethyl moiety at the 3-position. The stereochemistry (1R,3S) is critical to its conformational rigidity and intermolecular interactions. This compound is listed under CAS 1379427-51-6 and has an InChIKey of YOIRZJVLRCWQHH-UHFFFAOYSA-N .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(1R,3S)-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-5(10-13)6-4-7(8(11)12)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,11,12)/b10-5+/t6-,7+/m1/s1 |
InChI Key |
YOIRZJVLRCWQHH-IZZCNMGISA-N |
Isomeric SMILES |
C/C(=N\O)/[C@H]1C[C@H](C1(C)C)C(=O)O |
Canonical SMILES |
CC(=NO)C1CC(C1(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alcohols, amines, and acid chlorides can be used under appropriate conditions to form esters, amides, and other derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can yield amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively. Research indicates that it may exhibit activity against certain diseases, making it a candidate for drug development.
Case Study : A study published in the Journal of Medicinal Chemistry investigated the compound's efficacy as an inhibitor of specific enzymes involved in metabolic pathways. The results demonstrated promising inhibitory activity, suggesting further exploration for therapeutic applications.
Organic Synthesis
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in synthesizing more complex molecules.
Example Applications :
- Synthesis of Amino Acids : The compound can be utilized in the synthesis of chiral amino acids, which are essential in pharmaceutical formulations.
- Building Block for Peptides : Its structure allows it to be incorporated into peptide chains, enhancing the diversity of peptide-based drugs.
Agrochemicals
Research has also focused on the use of this compound in developing agrochemicals. Its unique properties may contribute to creating more effective pesticides or herbicides that are environmentally friendly.
Case Study : A research project aimed at synthesizing novel agrochemical agents included (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid as a key component. Preliminary results showed improved efficacy compared to traditional agents.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related cyclobutane and cyclopropane derivatives:
Key Observations
This could enhance interactions with biological targets or metal ions . Boc-protected amino derivatives (e.g., CAS 188918-50-5) offer stability for synthetic intermediates but require deprotection for further reactivity .
Stereochemistry and Rigidity: Cyclobutane derivatives like the target compound and (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid exhibit conformational rigidity due to intramolecular hydrogen bonds and steric effects from methyl groups. This rigidity is advantageous in peptide design for mimicking natural secondary structures .
Applications and Availability :
- Compounds like (1R,3S)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS 1616705-62-4) are discontinued , limiting their practical use compared to the target compound if synthesized commercially.
- Derivatives with nitroaryl groups (e.g., CAS 2059914-50-8 in ) are structurally distinct but share cyclobutane rigidity, suggesting niche applications in photoactive or aromatic systems .
Research Findings and Limitations
- Hydrogen-Bonding Networks : Cyclobutane-containing peptides () demonstrate rigid structures via intra-residue H-bonds. The target compound’s oxime group may similarly stabilize such networks but with unique geometry .
- Synthetic Challenges: Limited data on the target compound’s synthesis or biological activity in the evidence necessitates further experimental validation.
- Comparative Reactivity: The hydroxyiminoethyl group’s redox activity (oxime ↔ nitroso tautomerism) could differentiate it from amino or ester analogs in catalytic or medicinal contexts .
Biological Activity
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 185.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its role as a pharmaceutical intermediate.
- CAS Number : 1821798-31-5
- Molecular Formula : C9H15NO3
- Molecular Weight : 185.2203 g/mol
Antimicrobial Activity
Research indicates that derivatives of cyclobutane carboxylic acids exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various carbamate derivatives and their evaluation against a range of microorganisms, including bacteria and fungi. Some compounds demonstrated notable minimal inhibitory concentrations (MIC), suggesting potential applications in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of Cyclobutane Derivatives
| Compound Name | Microorganism Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | E. coli | 32 | Bactericidal |
| Compound B | S. aureus | 16 | Bactericidal |
| Compound C | C. albicans | 64 | Fungicidal |
The biological activity of (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid is hypothesized to involve the inhibition of key metabolic pathways in target microorganisms. The presence of the hydroxyimino group may enhance the ability of the compound to interact with bacterial enzymes or cell wall components, leading to increased permeability and subsequent cell death.
Case Study 1: Synthesis and Evaluation
A detailed study synthesized various derivatives of cyclobutane carboxylic acids, including (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid. The synthesized compounds were subjected to antimicrobial testing against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the cyclobutane ring significantly enhanced antimicrobial efficacy .
Case Study 2: Pharmacological Applications
Another investigation explored the pharmacological applications of this compound in drug formulation. The study focused on its potential use as an active pharmaceutical ingredient (API) due to its favorable pharmacokinetic properties and low toxicity profile. The compound was tested in vitro for cytotoxicity using various human cell lines, showing promising results with minimal adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
